2-Cyclohexyl-2,5-diazabicyclo[2.2.1]heptane
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Overview
Description
2-Cyclohexyl-2,5-diazabicyclo[221]heptane is a bicyclic compound that features a unique structure with two nitrogen atoms incorporated into a seven-membered ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above could potentially be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-2,5-diazabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the nitrogen atoms or other functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms or the cyclohexyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
2-Cyclohexyl-2,5-diazabicyclo[2.2.1]heptane has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism by which 2-Cyclohexyl-2,5-diazabicyclo[2.2.1]heptane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrogen atoms in the bicyclic structure can participate in hydrogen bonding or other interactions, influencing the compound’s activity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane:
2-Azabicyclo[2.2.1]heptane: Lacks one nitrogen atom compared to 2,5-diazabicyclo[2.2.1]heptane, leading to different chemical properties and reactivity.
Uniqueness
2-Cyclohexyl-2,5-diazabicyclo[2.2.1]heptane is unique due to its cyclohexyl substitution, which can influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Properties
CAS No. |
460365-24-6 |
---|---|
Molecular Formula |
C11H20N2 |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
2-cyclohexyl-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H20N2/c1-2-4-10(5-3-1)13-8-9-6-11(13)7-12-9/h9-12H,1-8H2 |
InChI Key |
NXQVEEJOPBAEFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CC3CC2CN3 |
Origin of Product |
United States |
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